N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorophenyl and fluorophenyl groups. Its molecular formula is C17H12Cl2FN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenylacetic acid to form an intermediate, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N3-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of mGlu4, it enhances the receptor’s response to its natural ligand, leading to increased signaling through the glutamate pathway. This modulation can help alleviate symptoms of neurological disorders such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide: Shares the chlorofluorophenyl group but differs in the presence of a boronobenzamide moiety.
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl): Similar in having the chlorofluorophenyl group but with a different core structure.
Uniqueness
N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to modulate mGlu4 receptors, which is not commonly observed in similar compounds .
Properties
Molecular Formula |
C17H12Cl2FN3O2 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2FN3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-16(22-23)17(24)21-12-3-6-15(20)14(19)9-12/h1-9H,10H2,(H,21,24) |
InChI Key |
WBJCUJZOBUZLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)Cl |
Origin of Product |
United States |
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